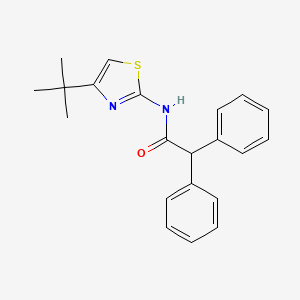

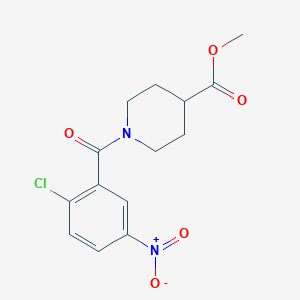

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

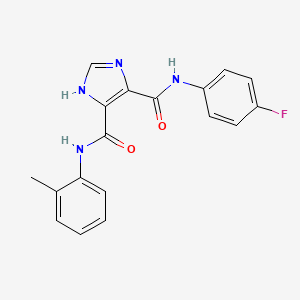

Compounds like “N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide” belong to a class of organic compounds known as thiazoles, which are heterocycles with a five-membered C3NS ring . The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1) and penicillins .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The exact synthesis process can vary depending on the specific substituents on the thiazole ring .Molecular Structure Analysis

Thiazoles are aromatic. The thiazole ring, like benzene, has a cloud of pi electrons above and below the plane of the ring. These electrons are delocalized, meaning they are not associated with any single atom or pair of atoms in the molecule, which contributes to the overall stability of the structure .Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, react with electrophiles at the carbon between the sulfur and nitrogen atoms, and undergo nucleophilic substitution at the same position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide” would depend on its specific structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .科学的研究の応用

Organic Optoelectronics

The thieno[3,4-b]thiophene (TbT) unit, which contains a carboxyl group, has gained prominence in organic optoelectronics. Researchers have utilized TbTs as building blocks for donor and acceptor materials in organic solar cells (OSCs). These materials contribute to state-of-the-art power conversion efficiencies (PCEs) in OSCs . The proaromatic thiophene moiety in TbT stabilizes quinoidal resonance, narrows energy gaps, and modulates electronic structures, making it an attractive choice for optoelectronic applications.

Materials Chemistry

The synthesis of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate via Pd-catalytic methods provides a versatile chemical building block. Researchers can use this compound for modular assembly, enabling the creation of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives. These derivatives find applications in materials chemistry, including polymer design and functional material development .

Proteomics Research

Although not directly related to the compound itself, the thiazole ring is a common motif in bioactive molecules. Researchers studying protein-ligand interactions or enzyme inhibition might find this compound useful as a reference or control in proteomics experiments .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-21(2,3)17-14-25-20(22-17)23-19(24)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLOQHGMGYSPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Tert-butyl-thiazol-2-YL)-2,2-diphenyl-acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)

![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)

![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)